

An In-depth Technical Guide to the Physical Properties of 4-lodopyrazole

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodopyrazole is a halogenated aromatic heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the presence of an iodine atom on the pyrazole ring, make it a versatile intermediate in pharmaceutical and agrochemical research. The iodine substituent can be readily displaced or involved in various coupling reactions, allowing for the facile introduction of diverse functional groups. This technical guide provides a comprehensive overview of the core physical properties of **4-iodopyrazole**, along with experimental protocols for its synthesis and characterization, to support its application in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-iodopyrazole** is presented below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.



Property	Value	Reference
Molecular Formula	C ₃ H ₃ IN ₂	[1][2]
Molecular Weight	193.97 g/mol	[1][2]
Appearance	White to off-white or grayish brown crystalline powder	[2]
Melting Point	108-110 °C	
Boiling Point	291.9 ± 13.0 °C (Predicted)	
Solubility	Soluble in water	
pKa (Strongest Acidic)	12.68 (Predicted)	
pKa (Strongest Basic)	1.95 (Predicted)	
LogP	1.7	_
CAS Number	3469-69-0	_

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **4-iodopyrazole**. Key spectral data are summarized below.



Spectroscopic Technique	Data Summary	
¹H NMR	Spectra available, with expected signals for the pyrazole ring protons. The chemical shifts are influenced by the electronegativity of the iodine substituent.	
¹³ C NMR	Spectra available. The carbon attached to the iodine atom will show a characteristic shift.	
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available. The spectra exhibit a complex region between 2600 and 3200 cm ⁻¹ corresponding to N-H stretching, which is influenced by hydrogen bonding.	
Mass Spectrometry (MS)	GC-MS data is available. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-iodopyrazole.	
Raman Spectroscopy	FT-Raman spectra have been recorded.	

Experimental Protocols

The synthesis and characterization of **4-iodopyrazole** are critical for its use as a chemical intermediate. The following sections detail common experimental procedures.

Synthesis of 4-lodopyrazole

A common method for the synthesis of **4-iodopyrazole** involves the direct iodination of pyrazole.

Materials:

- Pyrazole
- lodine (l₂)
- Ceric Ammonium Nitrate (CAN)
- Acetonitrile



- Ethyl acetate
- 5% aqueous sodium bisulfite solution
- Water
- Anhydrous magnesium sulfate

Procedure:

- A mixture of pyrazole (3.00 g, 44.0 mmol), iodine (6.71 g, 26.4 mmol), and ceric ammonium nitrate (14.5 g, 26.4 mmol) in acetonitrile (400 mL) is stirred at room temperature for 2.5 hours.
- Upon completion of the reaction, the mixture is concentrated under reduced pressure.
- The residue is partitioned between ethyl acetate (250 mL) and a 5% aqueous sodium bisulfite solution (250 mL).
- The organic layer is separated, washed with brine (250 mL), and dried over anhydrous magnesium sulfate.
- The solvent is removed by filtration and concentration to yield 4-iodopyrazole as a white solid.

An alternative synthesis involves the use of potassium carbonate and hydrogen peroxide.

Materials:

- Pyrazole
- lodine (l₂)
- Potassium Carbonate (K₂CO₃)
- 30% Hydrogen Peroxide (H₂O₂)
- Water



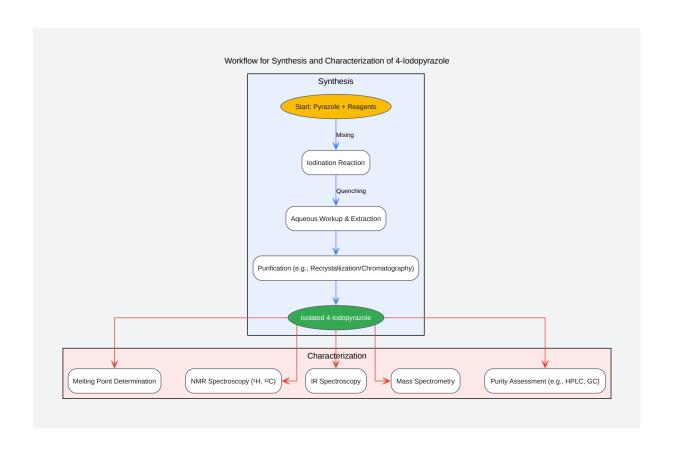
Procedure:

- Dissolve 6.81 g (0.10 mol) of pyrazole and 12.7 g (0.05 mol) of I₂ in 50 mL of H₂O and stir at room temperature for 20-50 minutes.
- Add another 80 mL of H₂O and continue stirring for an additional 20-50 minutes.
- Add 13.82 g (0.10 mol) of K₂CO₃ in four portions and continue stirring for 50 minutes.
- Add 20 mL of 30% H₂O₂ dropwise.
- After stirring for 35 minutes, heat the reaction mixture in a 120°C oil bath until all solids dissolve.
- Pour the reaction mixture into 150 mL of ice water to precipitate the product.
- Filter the white solid and wash with 50 mL of water several times to obtain **4-iodopyrazole**.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **4-iodopyrazole**.





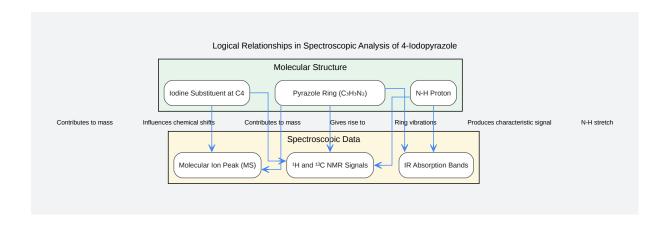
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Caption: A conceptual workflow for the synthesis and characterization of **4-iodopyrazole**.



Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on understanding the logical relationships between the molecular structure of **4-iodopyrazole** and the resulting spectral features.



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Caption: Logical connections between the structure of **4-iodopyrazole** and its spectral data.

Conclusion

This technical guide has provided a detailed overview of the physical properties, spectroscopic data, and synthetic methodologies for **4-iodopyrazole**. The structured presentation of this information aims to facilitate its use by researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is paramount for the successful application of **4-iodopyrazole** as a versatile intermediate in the design and synthesis of novel chemical entities with potential therapeutic or agrochemical applications.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Iodopyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032481#physical-properties-of-4-iodopyrazole]

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